molecular formula C21H14O B1201655 12-Hydroxymethylbenzo(a)pyrene CAS No. 94500-43-3

12-Hydroxymethylbenzo(a)pyrene

Cat. No. B1201655
CAS RN: 94500-43-3
M. Wt: 282.3 g/mol
InChI Key: QFZVPWWLRDQHEP-UHFFFAOYSA-N
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Description

12-Hydroxymethylbenzo(a)pyrene is a compound with the molecular formula C21H14O . It is also known by the synonym Benzo(a)pyrene-12-methanol .


Synthesis Analysis

The synthesis of substituted pyrenes, which includes 12-Hydroxymethylbenzo(a)pyrene, has been reported from the pyrene-chromium tricarbonyl (CTC) complex in relatively high yields . The complexes can be made from native pyrene by reacting with (NH3)3Cr(CO)3 and BF3·Et2O .


Molecular Structure Analysis

The molecular structure of 12-Hydroxymethylbenzo(a)pyrene consists of a benzo(a)pyrene core with a hydroxymethyl group attached .


Chemical Reactions Analysis

Benzo[a]pyrene, a related compound, has been studied for its excited state dynamics. It has been found that in its singlet excited state, it could react with oxygen, resulting in fluorescence quenching .

Scientific Research Applications

  • 6-Hydroxymethylbenzo(a)pyrene, a compound similar to 12-Hydroxymethylbenzo(a)pyrene, is metabolized to various metabolites, including a potent carcinogen when administered to rats. This suggests that methylation or hydroxymethylation could be initial steps in the metabolic activation of carcinogenic polycyclic hydrocarbons (Flesher & Sydnor, 1973).

  • 6-Hydroxymethylbenzo(a)pyrene is activated to an electrophilic and mutagenic sulfuric acid ester metabolite by liver sulfotransferase activity in rats and mice. This metabolite is significantly more potent in inducing liver tumors than its parent hydrocarbon (Surh, Liem, Miller & Miller, 1990).

  • The formation of 6-hydroxymethylbenzo(a)pyrene from benzo(a)pyrene is catalyzed by rat liver microsomes, indicating a direct hydroxymethylation of the benzene ring. This pathway does not involve 6-methylbenzo(a)pyrene as an intermediate (Sloane, 1974).

  • S-Adenosyl-L-methionine serves as a carbon donor in the conversion of benzo(alpha)pyrene to 6-hydroxymethylbenzo(alpha)pyrene in rat liver, highlighting a metabolic pathway for this compound (Flesher, Stansbury & Sydnor, 1982).

  • 6-Sulfooxymethylbenzo(a)pyrene, formed from the intermediary metabolite 6-hydroxymethylbenzo(a)pyrene, is an ultimate electrophilic and carcinogenic form, further underlining the carcinogenic potential of these metabolites (Flesher, Horn & Lehner, 1997).

Future Directions

Future research directions could include further understanding of the carcinogenic mechanism of benzo[a]pyrene and provide insight into the photo-degradation mechanism of this molecule . Additionally, the development of “omics” approaches could provide new avenues of research on benzo[a]pyrene degradation .

properties

IUPAC Name

benzo[a]pyren-12-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-12-16-11-19-17-6-2-1-4-14(17)10-15-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZVPWWLRDQHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241510
Record name 12-Hydroxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxymethylbenzo(a)pyrene

CAS RN

94500-43-3
Record name 12-Hydroxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Hydroxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Ball, S Foxall-VanAken, AA Leon, GH Daub… - Mutation Research …, 1985 - Elsevier
Methylated polycyclic aromatic hydrocarbons (PAH) have been found in spark ignition (Gross, 1973) and diesel (Schuetzle, 1983) automobile engine exhaust, cigarette smoke (…
Number of citations: 4 www.sciencedirect.com

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